molecular formula C13H11F2N3O B1468180 2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one CAS No. 1353499-57-6

2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one

Cat. No. B1468180
M. Wt: 263.24 g/mol
InChI Key: WNJRMNBZHDIDDW-UHFFFAOYSA-N
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Description

The compound “2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one” is a derivative of pyrazolo[3,4-b]pyridine . It belongs to the class of organic compounds known as phenylpyridines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Synthesis Analysis

The synthesis of this compound involves a reaction with 2,5-difluorobenzyl bromide . The reaction was carried out in water with Cs2CO3 and Pd(PPh3)4, degassed for 10 min and heated at 100 °C under an argon atmosphere for 7 hours .


Molecular Structure Analysis

The molecular structure of this compound is based on the pyrazolo[3,4-b]pyridine scaffold . It contains a benzene ring linked to a pyridine ring, which is part of the larger pyrazolo[3,4-b]pyridine structure .


Chemical Reactions Analysis

The compound has been evaluated for its activities to inhibit TRKA . Among the synthesized derivatives, compound C03 showed acceptable activity with an IC50 value of 56 nM . It inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM together with obvious selectivity for the MCF-7 cell line and HUVEC cell line .


Physical And Chemical Properties Analysis

The compound is a white oil with a yield of 52.3% . It has good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 .

properties

IUPAC Name

2-[(2,5-difluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c14-9-1-2-11(15)8(5-9)6-18-7-10-12(17-18)3-4-16-13(10)19/h1-2,5,7H,3-4,6H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNJRMNBZHDIDDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CN(N=C21)CC3=C(C=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 2
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2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 3
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2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 4
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2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 5
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2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 6
2-(2,5-Difluorobenzyl)-2,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one

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